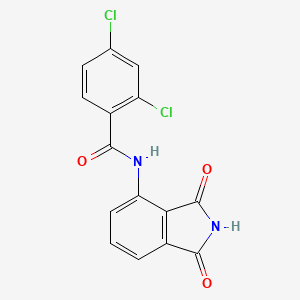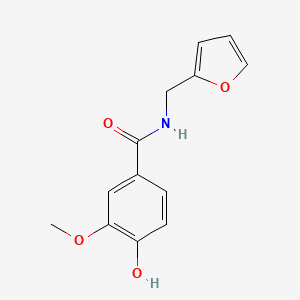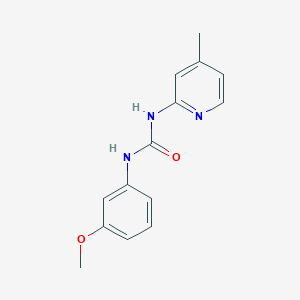
2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a selective URAT1 inhibitor with an IC50 of 37.2 nM . It has significant inhibitory activity on uric acid uptake and URAT1-mediated uric acid transport in primary human renal proximal tubule epithelial cells (RPTECs) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group, which is a type of isoindoline . It also contains a 2,4-dichloro group .科学研究应用
Antimicrobial Activity
The structural framework of this compound suggests potential for antimicrobial activity. Derivatives of naphthoquinones, which share some structural similarities, have been studied for their antimicrobial properties. These studies indicate that introducing specific chemical groups can enhance pharmacological properties, suggesting that similar modifications to “2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide” could yield promising antimicrobial agents .
Antitumoral Potential
Compounds with the isoindol moiety have been associated with antitumoral activities. The presence of the 1,3-dioxo-2,3-dihydro-1H-isoindol group within this compound’s structure could be leveraged in the synthesis of derivatives with potential antitumoral effects. This application is particularly relevant given the ongoing search for new cancer treatments .
Agricultural Herbicide Development
The compound’s chlorinated aromatic structure is reminiscent of certain herbicides. Research on similar compounds, such as 2,4-D, has shown that they can act as synthetic plant hormones. This suggests that “2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide” could be explored for its herbicidal properties, particularly in controlling broadleaf weeds in various crops .
Environmental Bioremediation
The biodegradation of chlorinated compounds is a significant area of environmental research. Microbial degradation of similar compounds results in less harmful byproducts. This compound could be studied for its potential in bioremediation processes to mitigate environmental pollution .
Antifungal Applications
The compound’s structure suggests it could be effective against fungal pathogens. Studies on related compounds have evaluated their efficacy against fungi, indicating that this compound could also be tested for antifungal applications, potentially leading to new treatments for fungal infections .
Anti-HIV Research
Indole derivatives have been investigated for their potential in anti-HIV treatments. Given the structural features of “2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide,” it could be a candidate for the development of novel anti-HIV medications through molecular docking studies and subsequent biological assays .
作用机制
Target of Action
The compound, also known as Mobocertinib , primarily targets the epidermal growth factor receptor (EGFR) bearing mutations in the exon 20 region . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation and survival .
Mode of Action
Mobocertinib is an irreversible kinase inhibitor . It forms a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .
Biochemical Pathways
The primary biochemical pathway affected by Mobocertinib is the EGFR signaling pathway . By inhibiting EGFR, Mobocertinib can disrupt the signaling pathway, leading to decreased cell proliferation and survival .
Pharmacokinetics
It is known that the compound is used in the treatment of non-small cell lung cancer
Result of Action
The molecular and cellular effects of Mobocertinib’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt cell signaling pathways, leading to decreased cell proliferation and survival .
Action Environment
The environment can influence the action, efficacy, and stability of Mobocertinib. It is known that the compound is used in the treatment of non-small cell lung cancer , suggesting that its efficacy may be influenced by factors such as the tumor microenvironment
属性
IUPAC Name |
2,4-dichloro-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-4-5-8(10(17)6-7)13(20)18-11-3-1-2-9-12(11)15(22)19-14(9)21/h1-6H,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUSLEJXARRRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzamido)phthalimide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5498682.png)
![N~2~-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5498683.png)
![N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5498687.png)
![N-(2-(2-furyl)-1-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}vinyl)benzamide](/img/structure/B5498707.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5498714.png)
![4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5498727.png)


![3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5498740.png)
![1,3-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B5498744.png)
![1'-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5498749.png)
![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)

![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)